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Compound of Interest

Compound Name: N-Tetracosanoyl-phytosphingosine

Cat. No.: B1164756

N-Tetracosanoyl-phytosphingosine is a highly specific ceramide, a class of lipid molecules
essential to the structure and function of the epidermis. Often referred to by the abbreviation
Ceramide NP (C24:0), this molecule is composed of a phytosphingosine base N-acylated with
a 24-carbon saturated fatty acid, tetracosanoic acid (also known as lignoceric acid). As a
primary constituent of the stratum corneum—the outermost layer of the skin—it is a subject of
intense research and a critical ingredient in advanced dermatological and cosmetic
formulations. Its significance lies not only in its structural role but also in its bioactive properties,
which influence cellular processes ranging from barrier homeostasis to programmed cell death.
This guide provides a detailed examination of its core properties, biological functions,
synthesis, and analytical methodologies for professionals in research and drug development.

Part 1: Core Physicochemical Properties

The precise chemical nature of N-Tetracosanoyl-phytosphingosine dictates its physical
behavior and biological interactions. It is an amphiphilic molecule, possessing a hydrophilic
headgroup derived from the phytosphingosine base and a large, hydrophobic tail from the very-
long-chain fatty acid. This structure allows it to integrate seamlessly into the lipid lamellae of
the stratum corneum.

The phytosphingosine backbone is distinguished by an additional hydroxyl group compared to
the more common sphingosine base, a feature that significantly increases its capacity for
hydrogen bonding. This enhanced intermolecular interaction is crucial for forming the dense,
highly ordered lipid structures that define an effective skin barrier.[1]
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. Physicochemical Identifi

Property Value Reference

N-[(2S,3S,4R)-1,3,4-
IUPAC Name trihydroxyoctadecan-2- [2]

ylJtetracosanamide

N-Lignoceroyl-

Synonyms phytosphingosine, Ceramide [3]
NP (C24:0)

PubChem CID 10462091 [2]

Molecular Formula C42H85N04 [2][3]

Molecular Weight 668.1 g/mol [3]
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Canonical SMILES [3]
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Part 2: Biological Significance and Mechanisms of
Action

The functional relevance of N-Tetracosanoyl-phytosphingosine extends from the structural
integrity of tissues to the regulation of fundamental cellular pathways.

Architect of the Skin's Permeability Barrier

The primary and most well-understood function of N-Tetracosanoyl-phytosphingosine is its
role in the stratum corneum (SC). The SC's "brick and mortar" model describes corneocytes
(bricks) embedded in a continuous lipid matrix (mortar), which is primarily composed of
ceramides, cholesterol, and free fatty acids.[4] N-Tetracosanoyl-phytosphingosine is one of
the most prevalent ceramide subclasses in the human SC.[5]

These lipids organize into highly ordered lamellar structures, notably the long periodicity phase
(LPP), which is critical for the skin's barrier function.[5] N-Tetracosanoyl-phytosphingosine,
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with its long C24 acyl chain, adopts an extended, linear conformation that spans the lipid
layers, contributing to the stability and low permeability of the barrier.[1][5] This structure is vital
for preventing transepidermal water loss (TEWL) and protecting the body from external threats
like pollutants, allergens, and pathogens.[6][7]

Clinical studies have revealed that a disruption in the SC lipid composition, particularly a
decreased ratio of Ceramide NP to Ceramide NS (a sphingosine-based ceramide), is
correlated with impaired barrier function and inflammatory skin conditions such as atopic
dermatitis and psoriasis.[1][4][8] This underscores the non-interchangeable and critical role of
the phytosphingosine-based ceramide in maintaining skin health.

Regulation of Apoptosis

Beyond its structural role, the phytosphingosine backbone of the molecule is a bioactive
sphingolipid capable of inducing apoptosis, or programmed cell death. While much of the
research has been conducted using the free phytosphingosine precursor, its activity provides
insight into the potential signaling roles of its ceramide derivatives. Phytosphingosine has been
shown to potently induce apoptosis in human cancer cells through multiple mechanisms.[5]

It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in
the extrinsic apoptotic pathway.[5] Furthermore, phytosphingosine promotes the translocation
of the pro-apoptotic protein Bax to the mitochondria.[5] This leads to mitochondrial outer
membrane permeabilization, the release of cytochrome c into the cytoplasm, and the
subsequent activation of caspase-9 and the executioner caspase-3.[5][9][10] This dual-pronged
activation of both initiator caspases (8 and 9) highlights a robust mechanism for inducing cell
death, making it a molecule of interest in oncology research.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.langmuir.4c00554
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBC4AJ9FXM
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKJ3Q476Z
https://pubs.acs.org/doi/10.1021/acs.langmuir.4c00554
https://broadpharm.com/product/BP-28823
https://pubchem.ncbi.nlm.nih.gov/compound/10417280
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://en.wikipedia.org/wiki/Phytosphingosine
https://www.larodan.com/product/c24-ceramide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Phytosphingosine
(Bioactive Precursor)

Bax Translocation

to Mitochondria

Activation of Mitochondrial Disruption
Caspase-8 (AWm Loss)

Cytochrome ¢
Release

Activation of
Caspase-9

Activation of
Executioner Caspase-3

Click to download full resolution via product page

Phytosphingosine-Induced Apoptotic Signaling Cascade.
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Part 3: Biosynthesis and Sourcing

Understanding the origin of N-Tetracosanoyl-phytosphingosine is key to its application and
study. It can be sourced naturally or produced synthetically, with biotechnological methods
offering significant advantages.

The molecule is formed through the creation of an amide bond between the amino group of
phytosphingosine and the carboxyl group of tetracosanoic acid. The phytosphingosine
precursor is the critical component, and its stereochemistry is paramount for biological activity.
The D-ribo-phytosphingosine isomer, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is the form
found in human skin.

While chemical synthesis is possible, it often produces a mixture of stereoisomers that require
complex purification. A more efficient and widely used industrial method involves the
fermentation of the yeast Pichia ciferrii (formerly Hansenula ciferrii). This microorganism
naturally produces and secretes large quantities of tetraacetylphytosphingosine (TAPS), a
stable, acetylated precursor. The TAPS is then harvested and subjected to a straightforward
deacetylation reaction (e.g., base-catalyzed hydrolysis) to yield high-purity, stereochemically
correct phytosphingosine, which is then acylated with tetracosanoic acid to produce the final
ceramide.

Part 4: Experimental Protocols & Visualization
Workflow: Characterization from a Complex Lipid Matrix

The analysis of N-Tetracosanoyl-phytosphingosine, whether in a biological sample or a
formulated product, requires a multi-step approach to ensure accurate identification and
characterization.

Objective: To isolate, identify, and characterize N-Tetracosanoyl-phytosphingosine from a
complex mixture.

Methodology:
o Sample Preparation & Lipid Extraction:

o Homogenize the sample (e.g., stratum corneum tape strip, tissue biopsy, or cosmetic
cream).
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o Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system
(e.g., Bligh-Dyer or Folch method).

o Collect the lower organic phase containing the lipids.

o Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

o Chromatographic Separation:
o Re-dissolve the lipid extract in a suitable solvent.

o Employ High-Performance Thin-Layer Chromatography (HPTLC) or Liquid
Chromatography (LC) to separate the lipid classes.

o For LC, a normal-phase or reversed-phase column can be used with a gradient elution
program to resolve different ceramide species based on polarity and chain length.

e Structural Identification & Quantification:

[¢]

Couple the LC system to a Mass Spectrometer (LC-MS), preferably a high-resolution
instrument like a Q-TOF or Orbitrap.

o Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]+
of N-Tetracosanoyl-phytosphingosine (C42H85N04) will have an expected m/z of
668.66.

o Perform tandem mass spectrometry (MS/MS) on the parent ion. Fragmentation will yield
characteristic ions corresponding to the loss of water molecules and cleavage of the
amide bond, confirming the identity of both the phytosphingosine base and the C24 acyl
chain.

o Quantification can be achieved by using a suitable internal standard (e.g., a deuterated or
C17-based ceramide) and generating a standard curve.

» Biophysical Characterization of Lipid Organization:

o For studies involving lipid models or extracted skin lipids, biophysical techniques are
employed to understand lamellar organization.
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o X-Ray Diffraction (XRD): Determines the lamellar repeat distance (d-spacing), providing
information on the formation of the LPP or SPP.[1]

o Fourier-Transform Infrared Spectroscopy (FTIR): Examines the lateral packing of the lipid
acyl chains (e.g., orthorhombic vs. hexagonal packing) by analyzing CH2 scissoring and
rocking vibrations.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1164756?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.langmuir.4c00554
https://pubchem.ncbi.nlm.nih.gov/compound/N-tetracosanoylphytosphingosine
https://pubchem.ncbi.nlm.nih.gov/compound/N-tetracosanoylphytosphingosine
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E85PSH5VMB
https://broadpharm.com/product/BP-28823
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421324/
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBC4AJ9FXM
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKJ3Q476Z
https://pubchem.ncbi.nlm.nih.gov/compound/10417280
https://pubchem.ncbi.nlm.nih.gov/compound/10417280
https://en.wikipedia.org/wiki/Phytosphingosine
https://www.larodan.com/product/c24-ceramide/
https://www.benchchem.com/product/b1164756#n-tetracosanoyl-phytosphingosine-basic-properties
https://www.benchchem.com/product/b1164756#n-tetracosanoyl-phytosphingosine-basic-properties
https://www.benchchem.com/product/b1164756#n-tetracosanoyl-phytosphingosine-basic-properties
https://www.benchchem.com/product/b1164756#n-tetracosanoyl-phytosphingosine-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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